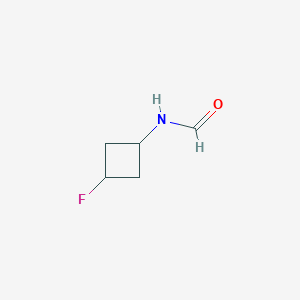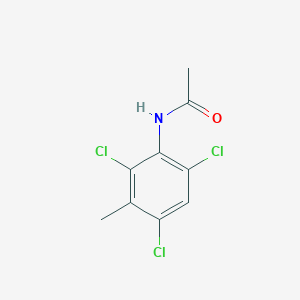
N-(2,4,6-trichloro-3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4,6-trichloro-3-methylphenyl)acetamide is a chemical compound with the molecular formula C9H8Cl3NO and a molecular weight of 252.52 g/mol It is characterized by the presence of three chlorine atoms and a methyl group attached to a phenyl ring, which is further connected to an acetamide group
Métodos De Preparación
The synthesis of N-(2,4,6-trichloro-3-methylphenyl)acetamide typically involves the reaction of 2,4,6-trichloro-3-methylphenylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
N-(2,4,6-trichloro-3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the acetamide group.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(2,4,6-trichloro-3-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: Research studies may explore its potential biological activities and interactions with biological molecules.
Medicine: Investigations into its potential therapeutic properties and mechanisms of action.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2,4,6-trichloro-3-methylphenyl)acetamide involves its interaction with specific molecular targets. The presence of chlorine atoms and the acetamide group allows it to form various interactions with biological molecules, potentially affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
N-(2,4,6-trichloro-3-methylphenyl)acetamide can be compared with other similar compounds, such as:
N-(2,4-dichloro-3-methylphenyl)acetamide: Lacks one chlorine atom compared to the target compound.
N-(2,4,6-trichlorophenyl)acetamide: Lacks the methyl group on the phenyl ring.
N-(2,4,6-trichloro-3-methylphenyl)propionamide: Has a propionamide group instead of an acetamide group.
Propiedades
Fórmula molecular |
C9H8Cl3NO |
|---|---|
Peso molecular |
252.5 g/mol |
Nombre IUPAC |
N-(2,4,6-trichloro-3-methylphenyl)acetamide |
InChI |
InChI=1S/C9H8Cl3NO/c1-4-6(10)3-7(11)9(8(4)12)13-5(2)14/h3H,1-2H3,(H,13,14) |
Clave InChI |
DFPSIUWFZQYAGC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1Cl)Cl)NC(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


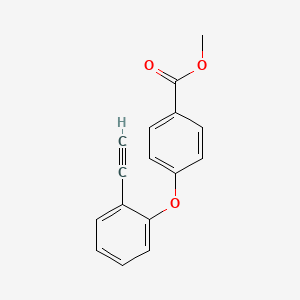
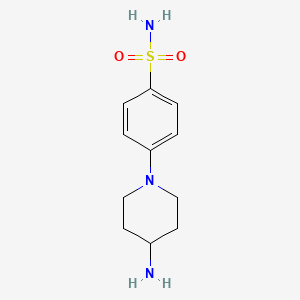
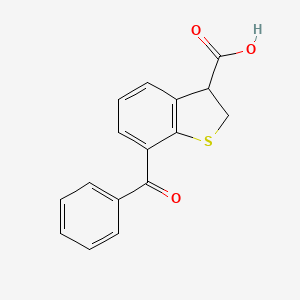

![N-cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide](/img/structure/B13879328.png)
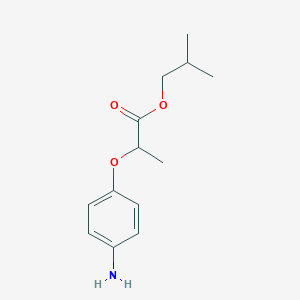
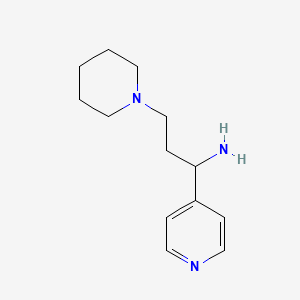
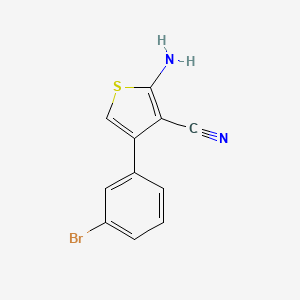
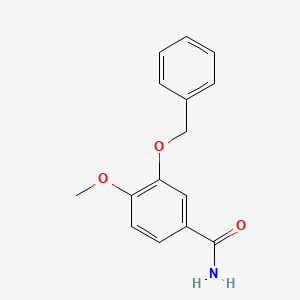
![3-[4-(4-Nitrophenyl)piperazin-1-yl]propanenitrile](/img/structure/B13879355.png)
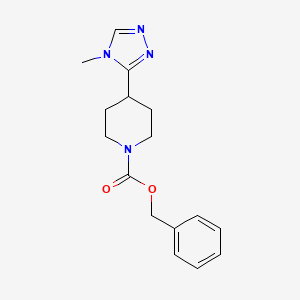
![tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-pyridin-2-ylcarbamate](/img/structure/B13879363.png)
